![molecular formula C10H9IO2 B187079 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid CAS No. 124276-89-7](/img/structure/B187079.png)
1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 124276-89-7 . It has a molecular weight of 288.08 and its IUPAC name is 1-(4-iodophenyl)cyclopropanecarboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is 1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 288.08 .Scientific Research Applications
Cyclopropanation Reactions
Cyclopropane structures, which include compounds like 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid, are pivotal in the modification of biologically active products due to their high ring strain, facilitating unique reactions. The synthesis and applications of cyclopropane derivatives have been extensively explored, emphasizing their role in [2+1]-type cycloaddition reactions. These reactions are crucial for creating cyclopropane-containing analogs, which have shown potential in enhancing the pharmacological activity of various drugs by imparting conformational rigidity and improving metabolic stability (A. Kamimura, 2014; I. Novakov et al., 2018).
Bioisosteres in Drug Design
Research into carboxylic acid bioisosteres, aiming to find substitutes for the carboxylic acid group in drug molecules, highlights the importance of cyclopropane derivatives. These derivatives serve as novel bioisosteres that can modify the biological activity of pharmaceuticals, offering a balance between maintaining efficacy and improving drug-like properties. This area of study underlines the cyclopropane ring's potential in drug discovery and development for achieving better pharmacokinetic and pharmacodynamic profiles without compromising on drug activity (C. Horgan & Timothy P. O’ Sullivan, 2021).
Supramolecular Chemistry
The study of gold(I) compounds with potential for hydrogen bonding interactions, such as those involving carboxylic acids, demonstrates the cyclopropane ring's relevance in developing supramolecular architectures. These findings contribute to the understanding of how aurophilic and hydrogen bonding interactions can coexist and influence the formation of complex structures. This research opens pathways for designing novel materials and catalysts based on cyclopropane derivatives, showcasing their versatility beyond biological applications (E. Tiekink, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQTTPAFBLSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617172 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
124276-89-7 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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